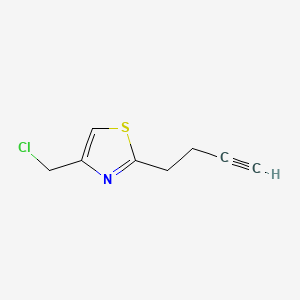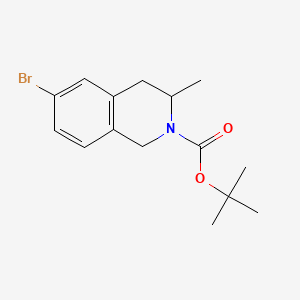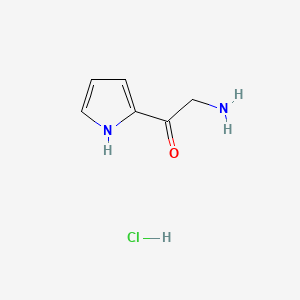
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole is an organic compound that is gaining attention in the scientific community due to its unique properties. It is a heterocyclic compound, which means it contains both carbon and nitrogen atoms in its ring structure. It is also a thiazole, a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has been studied for its potential applications in various fields, such as medicine, chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has been studied for its potential applications in various fields, such as medicine, chemistry, and biochemistry. In medicine, it has been studied for its potential use as an anti-cancer drug and an anti-inflammatory agent. In chemistry, it has been studied for its potential use as a catalyst in organic reactions. In biochemistry, it has been studied for its potential use as a fluorescent probe for the detection of specific proteins and enzymes.
Wirkmechanismus
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has been studied for its potential use as an anti-cancer drug and an anti-inflammatory agent. In the case of anti-cancer activity, it has been suggested that the compound acts by targeting specific molecular pathways involved in cancer cell growth and proliferation. In the case of anti-inflammatory activity, it has been suggested that the compound acts by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
This compound has been studied for its potential use as an anti-cancer drug and an anti-inflammatory agent. In the case of anti-cancer activity, it has been suggested that the compound acts by targeting specific molecular pathways involved in cancer cell growth and proliferation. In the case of anti-inflammatory activity, it has been suggested that the compound acts by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been suggested that the compound may also act as an antioxidant, reducing oxidative stress and protecting cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole has been studied for its potential use in various scientific fields, such as medicine, chemistry, and biochemistry. In the laboratory, the compound has several advantages, such as its low cost, its low toxicity, and its ease of synthesis. However, the compound also has several limitations, such as its low solubility in aqueous solutions, its instability in the presence of light, and its low stability in the presence of oxygen.
Zukünftige Richtungen
The potential applications of 2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole are vast, and there are many directions for future research. For example, further research could investigate the compound’s potential use as an anti-cancer drug and an anti-inflammatory agent. Additionally, further research could investigate the compound’s potential use as a catalyst in organic reactions, as a fluorescent probe for the detection of specific proteins and enzymes, and as an antioxidant. Finally, further research could investigate the compound’s potential use in other fields, such as materials science and nanotechnology.
Synthesemethoden
2-(but-3-yn-1-yl)-4-(chloromethyl)-1,3-thiazole can be synthesized using a variety of methods. One method involves the reaction of but-3-yn-1-ol with chloromethyl thiocyanate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a thiazole ring structure with an additional chlorine atom attached to the ring. Another method involves the reaction of but-3-yn-1-ol with thiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a thiazole ring structure with an additional nitrogen atom attached to the ring.
Eigenschaften
IUPAC Name |
2-but-3-ynyl-4-(chloromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c1-2-3-4-8-10-7(5-9)6-11-8/h1,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSMKDRKRDCYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1=NC(=CS1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B6609379.png)
![ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6609390.png)



![{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol dihydrochloride](/img/structure/B6609412.png)
![1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride](/img/structure/B6609424.png)



![3-(2-aminoethyl)-7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one dihydrochloride](/img/structure/B6609439.png)


